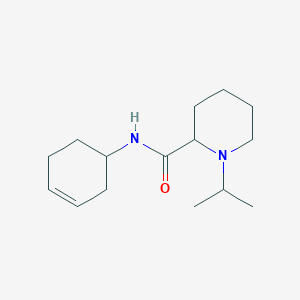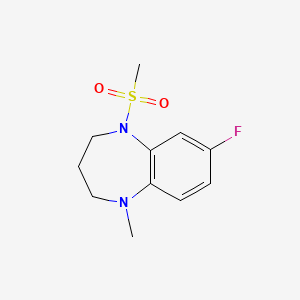
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide, also known as CX-516, is a potent ampakine that modulates the activity of AMPA receptors in the brain. Ampakines are a class of compounds that enhance the function of AMPA receptors, which are involved in synaptic plasticity and memory formation. CX-516 has been studied extensively for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a critical role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide enhances the activity of the receptor, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. These include increased expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for synaptic plasticity and cognitive function, as well as increased expression of NMDA receptors, which are also involved in synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide is its potency and selectivity for AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and memory formation. However, one limitation is that its effects may be dependent on the specific experimental conditions, such as the dose and route of administration.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide and other ampakines. These include:
1. Further studies on the mechanisms of action of N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide and other ampakines, including their effects on other neurotransmitter systems and signaling pathways.
2. Clinical trials to evaluate the efficacy of N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
3. Development of more potent and selective ampakines with improved pharmacokinetic properties.
4. Investigation of the potential long-term effects of ampakine use on cognitive function and brain health.
In conclusion, N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide is a potent ampakine that modulates the activity of AMPA receptors in the brain. Its potential therapeutic applications in treating cognitive disorders have been extensively studied, and its mechanism of action and biochemical and physiological effects have been well-characterized. Further research on N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide and other ampakines is needed to fully understand their potential therapeutic applications and long-term effects.
Synthesemethoden
The synthesis of N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide involves the reaction of cyclohexenylmagnesium bromide with 2-chloro-N-(1-methylethyl) piperidine-2-carboxamide in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications in treating cognitive disorders. In animal models, N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide has been shown to improve learning and memory, increase attention and focus, and enhance synaptic plasticity. These effects are thought to be mediated through the modulation of AMPA receptors in the brain.
Eigenschaften
IUPAC Name |
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-12(2)17-11-7-6-10-14(17)15(18)16-13-8-4-3-5-9-13/h3-4,12-14H,5-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKAPKJNOWCZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1C(=O)NC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohex-3-en-1-yl-1-propan-2-ylpiperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)

![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)
![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)
![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile](/img/structure/B7592926.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide](/img/structure/B7592928.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)
![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)

![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)
![N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7592972.png)